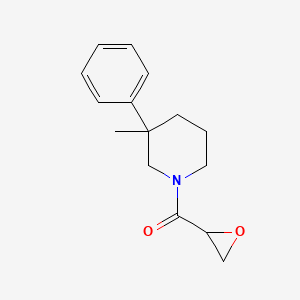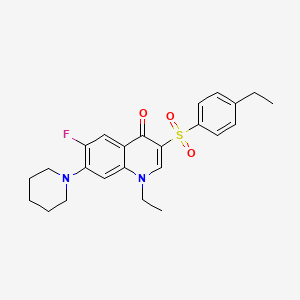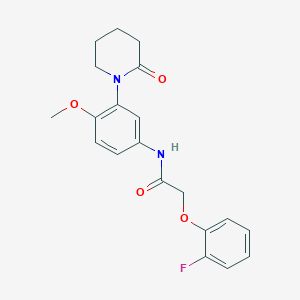![molecular formula C11H11N5O2 B2472370 N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea CAS No. 1211603-39-2](/img/structure/B2472370.png)
N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” is a compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” and its derivatives can be analyzed using spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” and its derivatives are complex and involve multiple steps . These reactions are typically carried out under controlled conditions to ensure the correct formation of the desired compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” and its derivatives can be determined using various analytical techniques. For instance, the melting point (mp) and the NMR spectra can provide valuable information about the physical and chemical properties of these compounds .科学的研究の応用
- Compounds like 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against Hela cells, with IC50 values lower than 12 μM .
- They are used in dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (e.g., copper alloys) .
Anticancer Activity
Materials Science and Metabolically Stable Surrogates
Industrial Applications
Pharmacological Properties
将来の方向性
The future directions for the research on “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” and its derivatives could involve further exploration of their biological activities and potential applications. For instance, these compounds could be further studied for their potential as Strigolactone biosynthesis inhibitors .
作用機序
Target of Action
The primary target of 1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes .
Mode of Action
1-Phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea interacts with its target, the aromatase enzyme, by binding to the iron in the heme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure forms hydrogen bonds, contributing to the binding .
Biochemical Pathways
The interaction of 1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea with the aromatase enzyme affects the biosynthesis of estrogens . This disruption can lead to downstream effects on various physiological processes that are regulated by these hormones.
Pharmacokinetics
The pharmacokinetic properties of 1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea are influenced by its ability to form hydrogen bonds with different targets . This ability improves the compound’s pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The molecular and cellular effects of 1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea’s action are primarily seen in its cytotoxic activities. The compound has shown promising cytotoxic activity against certain cancer cell lines . This suggests that it may have potential as an anticancer agent.
特性
IUPAC Name |
N-(phenylcarbamoyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c17-10(6-16-8-12-7-13-16)15-11(18)14-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHXWCFKBGSZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2472289.png)


![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2472293.png)
![4-methyl-N-[(4-methylphenyl)methyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2472294.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2472296.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2472301.png)
![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2472304.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)